

5-Amino-2-chloroisonicotinamide: A Technical Overview for Drug Discovery Professionals

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Compound of Interest

Compound Name: 5-Amino-2-chloroisonicotinamide

Cat. No.: B594972

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An In-depth Guide to the Molecular Structure, Properties, and Synthetic Utility of a Key Pharmaceutical Intermediate

Introduction

5-Amino-2-chloroisonicotinamide is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules for pharmaceutical research and development.^{[1][2]} Its unique arrangement of amino, chloro, and carboxamide functional groups on a pyridine scaffold makes it a versatile precursor for creating diverse chemical libraries aimed at identifying novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of **5-Amino-2-chloroisonicotinamide**, tailored for researchers, scientists, and professionals in the field of drug discovery. While extensive experimental data for this specific intermediate is not broadly published, this document compiles available information and provides context based on related chemical structures.

Molecular Structure and Identification

The fundamental characteristics of **5-Amino-2-chloroisonicotinamide** are summarized in the table below. These identifiers are essential for accurate sourcing, cataloging, and regulatory documentation.

Identifier	Value
IUPAC Name	5-Amino-2-chloropyridine-4-carboxamide
CAS Number	1217026-70-4
Molecular Formula	C ₆ H ₆ ClN ₃ O
Molecular Weight	171.58 g/mol
Canonical SMILES	<chem>C1=C(C(=CN=C1Cl)N)C(=O)N</chem>
InChI	InChI=1S/C6H6ClN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11)
InChIKey	CQOQWLJAPSRTMP-UHFFFAOYSA-N

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **5-Amino-2-chloroisonicotinamide** are not readily available in public literature. However, predictions based on its structure and data from analogous compounds can provide useful estimates for research applications.

Property	Predicted/Estimated Value	Notes
pKa	Not available	The presence of an amino group and a pyridine nitrogen suggests the molecule will have basic properties. The amide proton is generally not acidic.
logP	Not available	The combination of polar (amino, amide) and non-polar (chloropyridine) features suggests a moderate lipophilicity.
Solubility	Not available	Expected to have some solubility in polar organic solvents. Solubility in aqueous solutions is likely to be pH-dependent.
Melting Point	Not available	As a crystalline solid, it is expected to have a defined melting point.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **5-Amino-2-chloroisonicotinamide** are not found in the public domain. However, the expected spectral characteristics can be inferred from its molecular structure:

- ¹H-NMR:** Signals corresponding to the two aromatic protons on the pyridine ring and the protons of the amino and amide groups would be expected. The chemical shifts would be influenced by the electron-withdrawing and -donating effects of the substituents.
- ¹³C-NMR:** Resonances for the six carbon atoms of the pyridine ring and the carbonyl carbon of the amide would be present.

- IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching of the amine and amide groups (typically in the 3200-3500 cm^{-1} region), C=O stretching of the amide (around 1650-1680 cm^{-1}), and C-Cl stretching.
- Mass Spectrometry: The molecular ion peak $[M]^+$ would be observed at m/z 171, with a characteristic isotopic pattern for the presence of one chlorine atom ($[M+2]^+$ at approximately one-third the intensity of the molecular ion).

Synthesis and Reactivity

While detailed experimental protocols for the synthesis of **5-Amino-2-chloroisonicotinamide** are not widely published, its structure suggests that it can be prepared from precursors such as 2-chloro-5-nitroisonicotinamide through the reduction of the nitro group to an amino group.

The reactivity of **5-Amino-2-chloroisonicotinamide** is characterized by the functional groups present:

- The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization.
- The chloro substituent on the pyridine ring can be displaced by various nucleophiles through nucleophilic aromatic substitution, although this may require activating conditions.
- The amide group is generally stable but can be hydrolyzed under acidic or basic conditions.

This combination of reactive sites makes **5-Amino-2-chloroisonicotinamide** a valuable starting material for the synthesis of a wide range of more complex heterocyclic compounds.

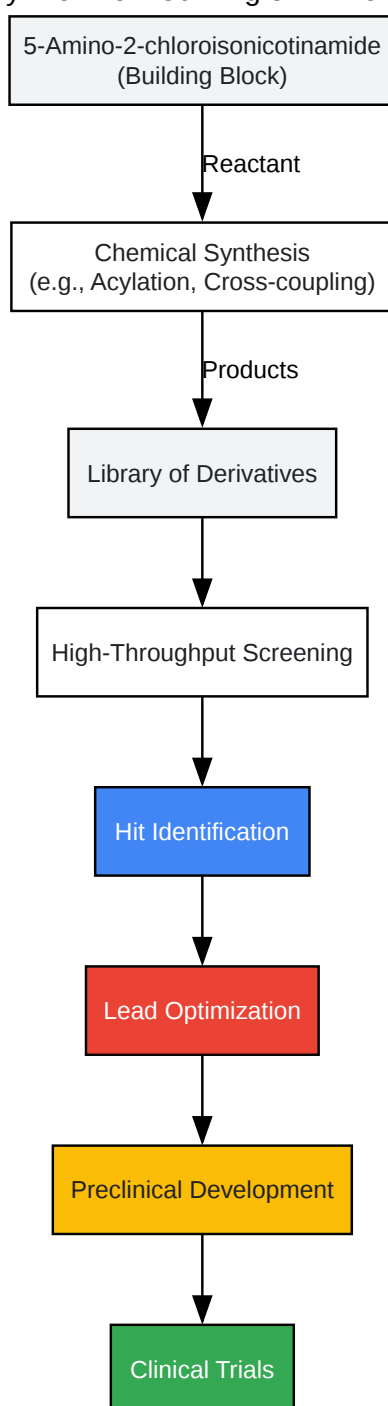
Role in Drug Discovery and Biological Relevance

5-Amino-2-chloroisonicotinamide is primarily utilized as a key intermediate in the synthesis of bioactive molecules with potential therapeutic applications in areas such as oncology and infectious diseases.^{[1][2]} Its derivatives are designed to interact with specific biological targets, such as enzymes or receptors, to modulate their activity.

While no specific signaling pathways involving **5-Amino-2-chloroisonicotinamide** itself have been documented, its derivatives have been investigated as potential inhibitors of various

biological targets. The general workflow for utilizing this compound in a drug discovery program is illustrated in the diagram below.

General Drug Discovery Workflow Utilizing 5-Amino-2-chloroisonicotinamide



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References

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